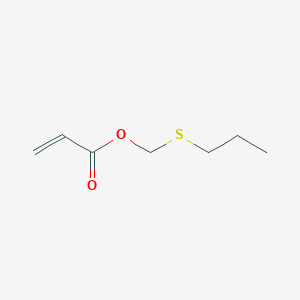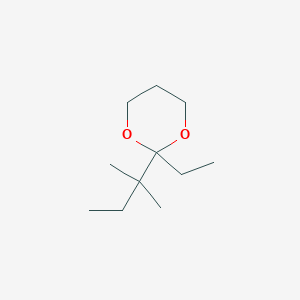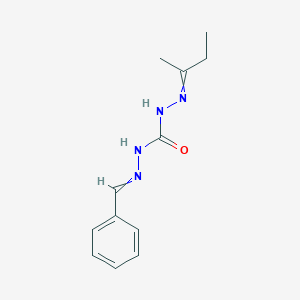![molecular formula C10H23O3PS B14516450 Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate CAS No. 62514-80-1](/img/structure/B14516450.png)
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a diethyl ester and a tert-butylsulfanyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Applications De Recherche Scientifique
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful as an enzyme inhibitor in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Diethyl [2-(methylsulfanyl)ethyl]phosphonate
- Diethyl [2-(ethylsulfanyl)ethyl]phosphonate
Uniqueness
Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate is unique due to the presence of the tert-butylsulfanyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar phosphonates that may have smaller or less bulky substituents .
Propriétés
Numéro CAS |
62514-80-1 |
|---|---|
Formule moléculaire |
C10H23O3PS |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
2-(2-diethoxyphosphorylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H23O3PS/c1-6-12-14(11,13-7-2)8-9-15-10(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
NHJAGKPHBOTNFW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCSC(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


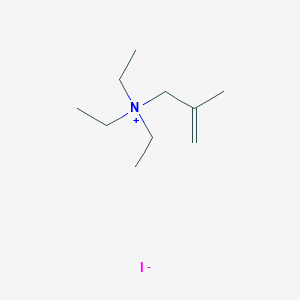

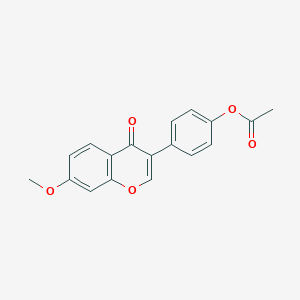
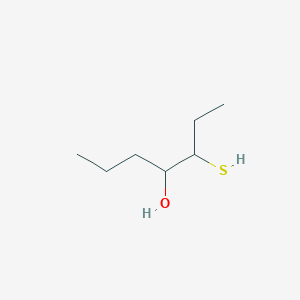
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)

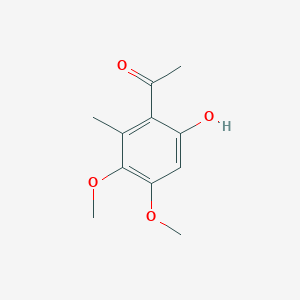
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
